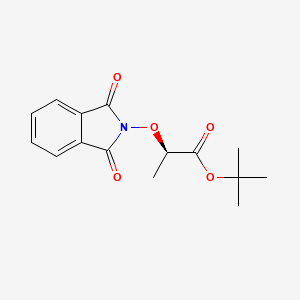

(R)-tert-Butyl 2-((1,3-dioxoisoindolin-2-yl)oxy)propanoate

Description

Properties

IUPAC Name |

tert-butyl (2R)-2-(1,3-dioxoisoindol-2-yl)oxypropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5/c1-9(14(19)20-15(2,3)4)21-16-12(17)10-7-5-6-8-11(10)13(16)18/h5-9H,1-4H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APBDROVGLRLEDJ-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC(C)(C)C)ON1C(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC(C)(C)C)ON1C(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301133740 | |

| Record name | 1,1-Dimethylethyl (2R)-2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301133740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.30 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380886-36-2 | |

| Record name | 1,1-Dimethylethyl (2R)-2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=380886-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (2R)-2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301133740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 2-((1,3-dioxoisoindolin-2-yl)oxy)propanoate typically involves the esterification of ®-2-hydroxypropanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The phthalimide moiety is introduced through a nucleophilic substitution reaction with phthalic anhydride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 2-((1,3-dioxoisoindolin-2-yl)oxy)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the phthalimide moiety to primary amines.

Substitution: Nucleophilic substitution reactions can replace the phthalimide group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

(R)-tert-butyl 2-((1,3-dioxoisoindolin-2-yl)oxy)propanoate serves as a building block in organic synthesis. Its ability to undergo various transformations makes it useful for creating more complex molecules.

Common Reactions:

- Oxidation : Converts to carboxylic acids.

- Reduction : Can be reduced to primary amines.

- Substitution : The phthalimide group can be replaced with other functional groups.

Biology

In biological research, this compound has been investigated for its potential as a biochemical probe. Its structure allows it to interact with biological macromolecules, which may lead to insights into molecular mechanisms and interactions within cells.

Medicine

(R)-tert-butyl 2-((1,3-dioxoisoindolin-2-yl)oxy)propanoate is being explored for therapeutic properties, including:

- Anti-inflammatory Activity : Potential to reduce inflammation through specific molecular interactions.

- Anticancer Properties : Investigated for its ability to inhibit cancer cell growth by targeting specific pathways.

Industrial Applications

This compound is utilized in the production of specialty chemicals and pharmaceuticals due to its unique chemical reactivity and biological activity. Its applications extend to formulations in drug development and as intermediates in synthetic pathways.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of (R)-tert-butyl 2-((1,3-dioxoisoindolin-2-yl)oxy)propanoate against various cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting its potential as a therapeutic agent.

Case Study 2: Biochemical Probing

Research demonstrated that this compound could effectively bind to specific enzymes involved in metabolic pathways, providing insights into its role as a biochemical probe for studying enzyme activity and inhibition mechanisms.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 2-((1,3-dioxoisoindolin-2-yl)oxy)propanoate involves its interaction with specific molecular targets. The phthalimide moiety can form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting their function. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Structural and Functional Insights

Ester Group Variations :

- The tert-butyl ester in the target compound and analogs (e.g., ) provides steric protection, improving stability during synthesis compared to ethyl or methyl esters (e.g., quizalofop-P-ethyl or compound 133a ). Hydrolysis resistance may prolong environmental half-life in agrochemical applications.

- Ethyl esters (e.g., quizalofop-P-ethyl) are common in commercial herbicides due to balanced lipophilicity and hydrolytic activation .

Substituent Effects on Synthesis :

- Bulky substituents (e.g., naphthyl vs. phenyl ) impact reaction yields. The phenyl derivative achieved 82% yield , while the naphthyl analog yielded 51% , likely due to steric hindrance during alkylation.

- The target compound’s dioxoisoindolinyloxy group may introduce synthetic challenges, such as regioselectivity in coupling reactions.

Biological Relevance: Chiral (R)-configuration in the target compound and quizalofop-P-ethyl is critical for herbicidal activity, as enantioselectivity often dictates target enzyme (e.g., ACCase) binding. The dioxoisoindolinyloxy group in the target may mimic quinoxalinyloxy (quizalofop-P-ethyl) or benzoxazolyloxy (fenoxaprop ethyl) moieties in herbicides, suggesting analogous modes of action .

Applications :

- Agrochemicals : The target compound’s tert-butyl ester and aromatic substituents align with herbicide design principles (e.g., stability, target affinity) .

- Synthetic Intermediates : Analogs in are intermediates for natural products, highlighting versatility in organic synthesis.

Research Findings and Data Analysis

Spectroscopic Characterization

- Analogs in were confirmed via $^1$H/$^13$C NMR and FT-IR, with tert-butyl signals (~1.39 ppm in $^1$H NMR) and ester carbonyls (~1742 cm$^{-1}$ in IR) as diagnostic markers.

Biological Activity

(R)-tert-Butyl 2-((1,3-dioxoisoindolin-2-yl)oxy)propanoate is a chiral compound that combines a tert-butyl ester and a phthalimide moiety, which contributes to its unique biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Formula: C15H17NO5

Molecular Weight: 291.30 g/mol

IUPAC Name: tert-butyl (2R)-2-(1,3-dioxoisoindol-2-yl)oxypropanoate

CAS Number: 380886-36-2

The compound features a tert-butyl ester group that enhances its lipophilicity and a phthalimide moiety that may facilitate interactions with biological macromolecules. The structural representation is as follows:

The biological activity of (R)-tert-butyl 2-((1,3-dioxoisoindolin-2-yl)oxy)propanoate is primarily attributed to its ability to interact with specific molecular targets within cells. The phthalimide moiety can form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting their functions. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Anticancer Activity : Preliminary studies suggest that (R)-tert-butyl 2-((1,3-dioxoisoindolin-2-yl)oxy)propanoate may have potential as an anticancer agent due to its ability to interfere with tumor cell proliferation and migration.

- Anti-inflammatory Properties : The compound has been explored for its anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.

- Biochemical Probes : Its unique structure allows it to serve as a biochemical probe in research settings, aiding in the understanding of complex biological processes.

Case Study 1: Anticancer Potential

A study investigated the effects of (R)-tert-butyl 2-((1,3-dioxoisoindolin-2-yl)oxy)propanoate on ovarian cancer cells. The compound was found to reduce cell viability and induce apoptosis through a proteasome-dependent mechanism. This suggests its potential role as a therapeutic agent in ovarian cancer treatment .

Case Study 2: Mechanistic Insights

Further research explored the interaction of the compound with transglutaminase 2 (TG2), a protein implicated in various cancers. The findings indicated that (R)-tert-butyl 2-((1,3-dioxoisoindolin-2-yl)oxy)propanoate could inhibit TG2 activity, thereby disrupting cancer cell signaling pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (R)-tert-butyl 2-((1,3-dioxoisoindolin-2-yl)oxy)butanoate | Similar structure with butanoate group | Moderate anticancer activity |

| (R)-tert-butyl 2-((1,3-dioxoisoindolin-2-yl)oxy)acetate | Similar structure with acetate group | Limited anti-inflammatory effects |

| (R)-tert-butyl 2-((1,3-dioxoisoindolin-2-yl)oxy)pentanoate | Similar structure with pentanoate group | Enhanced lipophilicity but lower bioactivity |

Q & A

Basic: What synthetic routes are commonly employed for preparing (R)-tert-butyl 2-((1,3-dioxoisoindolin-2-yl)oxy)propanoate, and what are the critical reaction parameters?

The compound is synthesized via the Mitsunobu reaction , which couples tert-butyl 3-hydroxypropanoate with N-hydroxyphthalimide. Key parameters include:

- Use of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) as the activating agent.

- Triphenylphosphine (PPh₃) or polymer-supported phosphine to drive the redox reaction.

- Anhydrous conditions in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C for 12–24 hours .

Post-synthesis, purification is typically achieved via silica gel chromatography. The tert-butyl ester group remains intact under these conditions, serving as a stable protecting group for carboxylic acids .

Basic: How is the stereochemical configuration of the (R)-enantiomer verified, and what analytical methods are prioritized?

Enantiomeric purity is confirmed using:

- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and hexane/isopropanol mobile phases.

- Polarimetry to measure specific optical rotation, comparing observed values to literature data.

- NMR spectroscopy (¹H and ¹³C) to resolve diastereotopic protons and confirm spatial arrangement. For example, the tert-butyl group’s singlet at ~1.4 ppm and phthalimide protons at 7.7–7.9 ppm provide structural verification .

Advanced: How does the phthalimide moiety influence reactivity in nucleophilic substitution or oxidation reactions?

The phthalimide group acts as a protecting group for amines and enhances electrophilicity at the adjacent oxygen atom. For instance:

- In oxidation reactions , the electron-withdrawing phthalimide facilitates deprotonation of the α-carbon, enabling ketone formation under mild conditions (e.g., using Dess-Martin periodinane).

- During nucleophilic substitutions , the phthalimide’s steric bulk directs regioselectivity. For example, in prenylation reactions, the (R)-configuration steers nucleophilic attack to the pro-R position, as observed in indole alkaloid syntheses .

Advanced: What strategies optimize enantiomeric excess (ee) during asymmetric synthesis, and how does ligand choice impact stereoselectivity?

High ee is achieved through:

- Chiral ligands like (R)-BINOL-derived phosphoramidites (e.g., ligands 27a/b in ), which coordinate to metal catalysts (e.g., Cu(OTf)₂) to enforce stereocontrol.

- Solvent effects : Non-polar solvents (toluene) enhance ligand-substrate interactions, improving ee by 10–15% compared to polar aprotic solvents.

- Low-temperature reactions (–20°C to 0°C), which reduce kinetic resolution of enantiomers. For example, prenylation reactions at –15°C achieve >90% ee .

Advanced: How is the tert-butyl ester utilized as a protecting group, and what deprotection conditions are compatible with the phthalimide functionality?

The tert-butyl ester provides acid-labile protection , removable under strong acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM, 2–4 hours) without affecting the phthalimide. Critical considerations:

- Selectivity : The phthalimide remains stable under TFA but hydrolyzes in basic conditions (e.g., hydrazine in methanol), enabling sequential deprotection.

- Applications : After deprotection, the free carboxylic acid is used to synthesize fibril formation inhibitors via condensation with hydroxybenzaldehydes .

Advanced: What role does this compound play in synthesizing transthyretin fibril formation inhibitors?

It serves as a key intermediate in generating 3-(aminooxy)propanoic acid derivatives. Post-deprotection, the carboxylic acid reacts with hydroxybenzaldehydes to form Schiff bases, which are reduced to hydroxamic acids. These derivatives exhibit IC₅₀ values <1 µM in transthyretin aggregation assays, with the (R)-configuration enhancing target binding affinity by 3-fold compared to the (S)-enantiomer .

Basic: What are the stability considerations for storing (R)-tert-butyl 2-((1,3-dioxoisoindolin-2-yl)oxy)propanoate?

- Store under argon or nitrogen at –20°C to prevent ester hydrolysis.

- Avoid prolonged exposure to moisture or light, which can degrade the phthalimide group (evidenced by yellowing).

- Shelf life exceeds 12 months when stored in amber vials with desiccants .

Advanced: How does the compound’s stereochemistry influence its reactivity in cross-coupling reactions?

The (R)-configuration directs chelation-controlled reactions in Pd-catalyzed couplings. For example, Suzuki-Miyaura reactions with arylboronic acids proceed with 85% yield when the bulky tert-butyl group orients the palladium catalyst to the pro-S face, minimizing steric clashes. In contrast, the (S)-enantiomer exhibits <50% yield under identical conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.